Atropisomer-Dependent Anti-MRSA Potency: (P)- vs. (M)-Enantiomer Comparison
3-(2-Hydroxyphenyl)quinazolin-4(3H)-one exists as two atropisomers — (P) and (M) — with dramatically different anti-MRSA activities. The (P)-atropisomer is 16-fold more potent than the (M)-atropisomer, a difference that is entirely attributable to the stereochemical configuration of the N3–phenyl bond and cannot be replicated by non-atropisomeric 3-phenylquinazolin-4(3H)-one analogs, which lack restricted rotation and thus show no configurational stability [1].
| Evidence Dimension | Anti-MRSA activity (relative potency) |
|---|---|
| Target Compound Data | (P)-atropisomer: 1× (reference potency) |
| Comparator Or Baseline | (M)-atropisomer: 16-fold less potent than (P)-atropisomer |
| Quantified Difference | 16-fold difference in potency favoring the (P)-atropisomer |
| Conditions | Anti-MRSA assay; atropisomers resolved via optical resolution with (S)-lactoyl chiral auxiliary |
Why This Matters
This 16-fold potency differential means procurement of a racemic mixture or the wrong atropisomer will severely underestimate antibacterial activity and produce non-reproducible results in MRSA programs.
- [1] Wang, Y. et al. (2025). C–N Atropisomerism and Anti-MRSA Activity in 3-(2-Hydroxyphenyl)quinazolin-4-one Derivatives. The Journal of Organic Chemistry, 90(23), 7930–7937. View Source
